13-[(4-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
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Overview
Description
- This compound is a complex heterocyclic structure with a diverse set of functional groups.
- Its systematic name is quite a mouthful, but let’s break it down:
- The core structure consists of a 9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene scaffold.
- The substituents include a 4-chlorophenyl group, a methylsulfanyl (CH₃S-) group, and a 2-methylpropyl (isobutyl) group.
- This compound’s unique arrangement of atoms makes it intriguing for further study.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- researchers often employ multistep syntheses involving cyclization reactions to construct such complex frameworks.
- Industrial production methods may vary, but they likely involve efficient and scalable processes.
Chemical Reactions Analysis
- Given its diverse functional groups, this compound can participate in various reactions:
Oxidation: Oxidative transformations of the sulfanyl group or aromatic ring.
Reduction: Reduction of the nitrogens or other functional groups.
Substitution: Substitution reactions at the phenyl or alkyl positions.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for novel compounds.
Biology: Assessing its biological activity, such as binding to receptors or enzymes.
Medicine: Exploring its pharmacological properties for drug development.
Industry: Considering its use in materials science or catalysis.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are scarce.
- Researchers would need to explore its interactions with biological targets and pathways.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, we can explore related heterocycles.
- Some potential analogs include other triazatetracycloalkenes or compounds with similar functional groups.
Properties
Molecular Formula |
C25H26ClN3OS2 |
---|---|
Molecular Weight |
484.1 g/mol |
IUPAC Name |
13-[(4-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C25H26ClN3OS2/c1-14(2)9-19-18-11-30-25(3,4)10-17(18)20-21-22(32-23(20)29-19)24(28-13-27-21)31-12-15-5-7-16(26)8-6-15/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
KWHXTQQSQGQREH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)SCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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